molecular formula C16H17N3OS B11516333 3-Ethyl-2-ethylimino-5-(1H-indol-3-ylmethylene)-thiazolidin-4-one

3-Ethyl-2-ethylimino-5-(1H-indol-3-ylmethylene)-thiazolidin-4-one

Cat. No.: B11516333
M. Wt: 299.4 g/mol
InChI Key: NQIAPVYWUQKYGU-SEFWPHITSA-N
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Description

3-Ethyl-2-ethylimino-5-(1H-indol-3-ylmethylene)-thiazolidin-4-one is a complex organic compound that belongs to the class of thiazolidinones. This compound features a thiazolidinone ring fused with an indole moiety, making it a unique structure with potential biological and chemical applications. The presence of the indole nucleus is particularly significant due to its known biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-2-ethylimino-5-(1H-indol-3-ylmethylene)-thiazolidin-4-one typically involves multi-step organic reactions. One common method includes the condensation of an indole-3-carbaldehyde with a thiazolidinone derivative under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is refluxed in a suitable solvent like ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like chromatography may also be employed to enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-2-ethylimino-5-(1H-indol-3-ylmethylene)-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the thiazolidinone or indole rings are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles like halides, amines, and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions may result in the formation of new derivatives with different functional groups.

Scientific Research Applications

3-Ethyl-2-ethylimino-5-(1H-indol-3-ylmethylene)-thiazolidin-4-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Ethyl-2-ethylimino-5-(1H-indol-3-ylmethylene)-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The indole nucleus is known to bind with high affinity to multiple receptors, influencing various biological processes. The thiazolidinone ring may also contribute to the compound’s activity by interacting with enzymes and other proteins.

Comparison with Similar Compounds

Similar Compounds

  • 2-Ethyl-5-(1H-indol-3-ylmethylene)-thiazolidin-4-one
  • 3-Methyl-2-ethylimino-5-(1H-indol-3-ylmethylene)-thiazolidin-4-one
  • 3-Ethyl-2-ethylimino-5-(1H-indol-2-ylmethylene)-thiazolidin-4-one

Uniqueness

3-Ethyl-2-ethylimino-5-(1H-indol-3-ylmethylene)-thiazolidin-4-one is unique due to its specific combination of the indole and thiazolidinone rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C16H17N3OS

Molecular Weight

299.4 g/mol

IUPAC Name

3-ethyl-2-ethylimino-5-[(E)-indol-3-ylidenemethyl]-1,3-thiazol-4-ol

InChI

InChI=1S/C16H17N3OS/c1-3-17-16-19(4-2)15(20)14(21-16)9-11-10-18-13-8-6-5-7-12(11)13/h5-10,20H,3-4H2,1-2H3/b11-9-,17-16?

InChI Key

NQIAPVYWUQKYGU-SEFWPHITSA-N

Isomeric SMILES

CCN=C1N(C(=C(S1)/C=C\2/C=NC3=CC=CC=C32)O)CC

Canonical SMILES

CCN=C1N(C(=C(S1)C=C2C=NC3=CC=CC=C32)O)CC

Origin of Product

United States

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